![molecular formula C9H9N3OS3 B285428 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B285428.png)
2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also referred to as MTAA and has been explored for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Wirkmechanismus
MTAA is believed to exert its pharmacological effects through the inhibition of proteasome activity. The proteasome is responsible for the degradation of proteins that are involved in various cellular processes, including cell cycle regulation, DNA repair, and apoptosis. By inhibiting proteasome activity, MTAA can lead to the accumulation of these proteins, which can result in cell death.
Biochemical and Physiological Effects:
MTAA has been shown to induce cell death in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer cells. Additionally, MTAA has been shown to enhance the efficacy of chemotherapy drugs, such as doxorubicin and cisplatin. In animal studies, MTAA has been shown to inhibit tumor growth and to reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MTAA in lab experiments is its ability to selectively inhibit proteasome activity, which can lead to the degradation of proteins that are involved in various diseases. Additionally, MTAA has been shown to have low toxicity in animal studies. However, one limitation of using MTAA in lab experiments is its low solubility in water, which can make it difficult to administer.
Zukünftige Richtungen
There are several future directions for research on MTAA. One potential direction is to explore the use of MTAA in combination with other drugs to enhance their efficacy. Another potential direction is to investigate the use of MTAA in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of MTAA for therapeutic use.
Synthesemethoden
The synthesis of MTAA involves the reaction of 2-mercaptothiazole and 4-methyl-2-chloroacetylthiazole in the presence of a base. The resulting product is purified through recrystallization and characterized using spectroscopic methods.
Wissenschaftliche Forschungsanwendungen
MTAA has been explored for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, MTAA has been investigated for its potential as an anti-inflammatory agent, antifungal agent, and antitumor agent. In biochemistry, MTAA has been studied for its potential as a proteasome inhibitor, which can lead to the degradation of proteins that are involved in various diseases. In pharmacology, MTAA has been explored for its potential to inhibit the growth of cancer cells and to enhance the efficacy of chemotherapy drugs.
Eigenschaften
Molekularformel |
C9H9N3OS3 |
---|---|
Molekulargewicht |
271.4 g/mol |
IUPAC-Name |
2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C9H9N3OS3/c1-6-4-15-9(11-6)16-5-7(13)12-8-10-2-3-14-8/h2-4H,5H2,1H3,(H,10,12,13) |
InChI-Schlüssel |
NCWRJACTFAIPGX-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)SCC(=O)NC2=NC=CS2 |
Kanonische SMILES |
CC1=CSC(=N1)SCC(=O)NC2=NC=CS2 |
Löslichkeit |
40.7 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.